(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C
Overview
Description
(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C is a labeled compound used in various scientific research applications. The compound is characterized by the presence of a carbon-13 isotope, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies.
Scientific Research Applications
(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C is used in various scientific research fields:
Chemistry: As a probe in NMR spectroscopy to study molecular structures and dynamics.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: For drug development and pharmacokinetic studies.
Industry: In the synthesis of labeled compounds for quality control and process optimization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthol and methoxybenzene derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: To maximize yield and purity.
Use of Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the ester group to alcohol.
Substitution: Nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Mechanism of Action
The compound exerts its effects primarily through its labeled carbon-13 isotope, which allows for detailed NMR spectroscopic analysis. The molecular targets and pathways involved include:
NMR Spectroscopy: The carbon-13 isotope provides a distinct signal in NMR spectra, enabling the study of molecular interactions and conformations.
Biochemical Pathways: Tracing the incorporation and metabolism of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester: Without the carbon-13 isotope.
(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Ethyl Ester: With an ethyl ester group instead of a methyl ester.
Uniqueness
Carbon-13 Labeling: The presence of the carbon-13 isotope makes (2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C unique and particularly valuable for NMR studies.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility.
Properties
IUPAC Name |
methyl (2R)-2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-11-4-5-12(18-2)10-8-14(15,13(16)19-3)7-6-9(10)11/h4-5H,6-8,15H2,1-3H3/t14-/m1/s1/i13+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOHNAWIKHXDST-UHDONOJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2CC[C@@](CC2=C(C=C1)OC)([13C](=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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